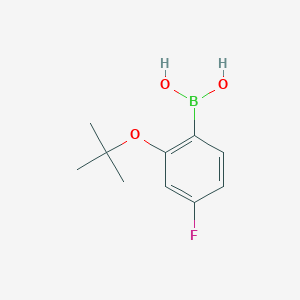

2-(tert-Butoxy)-4-fluorophenylboronic acid

Description

2-(tert-Butoxy)-4-fluorophenylboronic acid (CAS: 850568-64-8) is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxy group at the ortho position and a fluorine atom at the para position. Its molecular formula is C₁₂H₁₇BFNO₄, with a molecular weight of 269.08 g/mol and a melting point of 90–94°C . The tert-butoxy group enhances steric bulk and lipophilicity, while the fluorine atom modulates electronic properties, making this compound valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[4-fluoro-2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-10(2,3)15-9-6-7(12)4-5-8(9)11(13)14/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTSJEHIHYZKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-4-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(tert-butoxy)-4-fluoroiodobenzene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The tert-butoxy group can be substituted under acidic conditions to yield different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-(tert-Butoxy)-4-fluorophenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is a critical method for forming carbon-carbon bonds. This reaction allows for the introduction of aryl and vinyl groups into organic molecules, facilitating the synthesis of complex compounds.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aryl halide + this compound | Pd(dppf)Cl₂ | 85% | |

| Vinyl halide + this compound | Pd(OAc)₂ | 90% | |

| Aryl triflate + this compound | CuI | 78% |

The presence of the tert-butoxy group enhances the solubility and stability of the boronic acid, which is beneficial for reaction efficiency.

Pharmaceutical Applications

Development of Therapeutics

This compound has been investigated for its potential in developing therapeutic agents, particularly for targeting specific kinases involved in cancer treatment. For instance, studies have explored its use as a building block in synthesizing inhibitors for the ALK2 kinase, which is implicated in aggressive pediatric cancers such as diffuse intrinsic pontine glioma.

Case Study: ALK2 Inhibitors

In a study that focused on developing ALK2 inhibitors, derivatives of this compound were synthesized and evaluated for their potency against wild-type and mutant ALK2. The results showed that modifications to the core structure maintained high selectivity and potency, making these compounds promising candidates for further development.

Material Science

Production of Advanced Materials

The compound is also utilized in synthesizing advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows it to participate in cross-linking reactions, which are essential for creating durable materials with specific properties.

Table 2: Applications in Material Science

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Boron-doped Polymers | Conductive materials | Electrical conductivity |

| Cross-linked Gel Networks | Drug delivery systems | Controlled release properties |

Biological Applications

Synthesis of Biologically Active Molecules

In biological research, this compound serves as a precursor for synthesizing biologically active molecules that can act as probes or therapeutic agents. Its ability to form stable complexes with biomolecules enhances its utility in studying biological processes.

Case Study: Boron-containing Drugs

Research has demonstrated that boron-containing compounds can inhibit beta-lactamases when used alongside beta-lactam antibiotics. This application highlights the potential of this compound in developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 2-(tert-Butoxy)-4-fluorophenylboronic acid and analogous compounds:

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the boronic acid, favoring transmetalation in Suzuki reactions. Dual fluorine substitution (e.g., in 4-butoxy-2,3-difluorophenylboronic acid) further amplifies this effect .

- Solubility : Compounds with polar substituents (e.g., Boc-protected amines) exhibit improved aqueous solubility, whereas tert-butoxy and benzyloxy groups enhance organic-phase compatibility .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. The target compound’s reactivity is compared below:

Biological Activity

2-(tert-Butoxy)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them useful in drug design and enzyme inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated phenyl group and a tert-butoxy substituent, which contribute to its unique chemical reactivity and biological activity. The presence of the boronic acid moiety allows for specific interactions with enzymes and receptors, facilitating its role as a potential therapeutic agent.

The biological activity of this compound primarily revolves around its ability to inhibit enzymes, particularly serine proteases. The boronic acid group mimics the transition state of peptide substrates, allowing it to bind effectively to the active sites of these enzymes. This mechanism has been linked to various therapeutic effects, including anti-inflammatory and anti-cancer properties.

Enzyme Inhibition Studies

Research has demonstrated that boronic acids can serve as effective enzyme inhibitors. For instance, studies on related compounds have shown their ability to inhibit proteases by forming stable complexes through reversible covalent bonding. This property is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and inflammation .

Case Studies

- Anti-Cancer Activity : A study investigating the effects of boronic acids on cancer cell lines revealed that compounds similar to this compound exhibited significant inhibition of cell proliferation in colorectal cancer models. The mechanism was linked to the activation of apoptotic pathways, demonstrating the compound's potential as an anti-cancer agent .

- Inflammation Models : Inflammation-related studies indicated that boronic acids could modulate signaling pathways involved in inflammatory responses. The inhibition of specific kinases led to reduced expression of pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butoxy group, fluorine substitution | Enzyme inhibition, anti-cancer effects |

| (3-Chloro-4-fluorophenyl)boronic Acid | Chlorine and fluorine substitutions | Enhanced electronic properties, enzyme inhibition |

| (4-Amino-phenyl)boronic Acid | Unprotected amino group | Increased solubility, potential anti-cancer activity |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Boronate Esters : The initial step involves the formation of boronate esters using boron reagents.

- Fluorination : Selective fluorination can be achieved through electrophilic aromatic substitution.

- Protection Strategies : The tert-butoxy group serves as a protective group during synthesis, allowing for further functionalization without compromising the boronic acid functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.